molecular formula C14H26N2O4 B1267811 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) CAS No. 3030-46-4

4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)

Cat. No. B1267811
CAS RN: 3030-46-4
M. Wt: 286.37 g/mol
InChI Key: WLCAKOIADARDFN-UHFFFAOYSA-N
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Description

4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) (DMBM) is an organic compound with a molecular weight of 298.37 g/mol. It is a white solid with a melting point of 92-95°C and a boiling point of 216-218°C. It is soluble in water, ethanol, and acetone, and insoluble in ether. DMBM is an important building block in organic synthesis, and has been widely used in a variety of applications such as the synthesis of pharmaceuticals, agrochemicals, and other organic molecules.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for compound '4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)' involves the reaction of morpholine with 1,4-dioxane-2,5-dione in the presence of a suitable catalyst.

Starting Materials
Morpholine, 1,4-Dioxane-2,5-dione, Catalyst

Reaction
Step 1: Dissolve morpholine in a suitable solvent., Step 2: Add 1,4-dioxane-2,5-dione to the solution and stir., Step 3: Add the catalyst to the solution and stir for a specific time period., Step 4: Isolate the product by filtration or extraction., Step 5: Purify the product by recrystallization or chromatography.

Mechanism Of Action

4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) acts as a catalyst in the synthesis of organic molecules. It is believed to act as a Lewis acid, which is a molecule that can donate a pair of electrons to a Lewis base, such as an organic molecule. This allows the Lewis acid to form a covalent bond with the Lewis base, which facilitates the synthesis of the desired molecule.

Biochemical And Physiological Effects

4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) has not been found to have any significant biochemical or physiological effects. It is not known to be toxic or to have any significant adverse effects on humans or other organisms.

Advantages And Limitations For Lab Experiments

The main advantage of using 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) in laboratory experiments is its low cost and availability. It is relatively easy to obtain and is relatively inexpensive compared to other organic compounds. However, it is important to note that 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) is flammable and should be handled with care.

Future Directions

The future of 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) in scientific research is promising. It has been used as a catalyst in the synthesis of various organic molecules, and its use in the study of the structure and reactivity of organic molecules is likely to continue to increase. Additionally, 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) may be used to develop new methods for synthesizing organic molecules, such as the use of 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) in the synthesis of polymers. Additionally, 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) may be used in the development of new drugs, agrochemicals, and other organic compounds. Finally, 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) may be used to study the biochemical and physiological effects of organic molecules, as well as to investigate the mechanisms of action of organic compounds.

Scientific Research Applications

4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine) has been widely used in scientific research. It has been used as a catalyst for the synthesis of various organic molecules, such as pharmaceuticals, agrochemicals, and other organic molecules. It has also been used in the synthesis of polymers, as well as in the study of the structure and reactivity of organic molecules.

properties

IUPAC Name

4-[[5-(morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-17-6-2-15(1)9-13-11-20-14(12-19-13)10-16-3-7-18-8-4-16/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCAKOIADARDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2COC(CO2)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10304389
Record name 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[5-(Morpholin-4-ylmethyl)-1,4-dioxan-2-yl]methyl]morpholine

CAS RN

3030-46-4
Record name NSC165590
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Record name 4,4'-[1,4-Dioxane-2,5-diylbis(methylene)]bis(morpholine)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10304389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-BIS-(MORPHOLINMETHYL)-1,4-DIOXANE
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